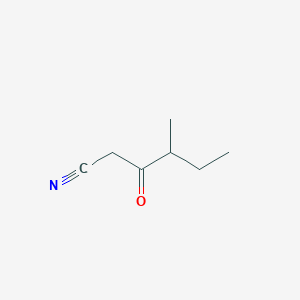

4-甲基-3-氧代己腈

描述

Molecular and Crystal Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives, which are structurally related to 4-Methyl-3-oxohexanenitrile, have been studied using X-ray diffraction analysis. These studies reveal that the cyclohexanone ring can adopt an asymmetric chair conformation with specific puckering parameters, indicating a significant flattening of the enone fragment and the cyclohexanone ring within the molecules. The strength and features of hydrogen bonds in these structures have also been compared using both X-ray diffraction and IR spectroscopic data .

Synthesis Analysis

Research on the synthesis of related nitrile compounds has shown that oxidative cyclizations using manganese(III) acetate can yield various dihydrofuran carbonitriles. These cyclizations involve 3-oxopropanenitriles and conjugated alkenes, demonstrating that substituents on the alkenes can significantly affect the yield of the cyclization products . Additionally, the cyclodimerization of 3-methyl-2-butenenitrile has been reported, where treatment with lithium diisopropylamide leads to the formation of a cyclohexadiene derivative, which upon acid hydrolysis yields a known cyclohexene derivative .

Chemical Reactions Analysis

The study of tautomeric equilibria in compounds closely related to 4-Methyl-3-oxohexanenitrile, such as 3-hydroxy-4-methyl-4-pentenonitrile and 4-methyl-3-oxo-4-pentenonitrile, has been conducted. These studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance spectrometry ((1)H NMR) to analyze the favored tautomers in both gas phase and solution. Theoretical calculations have supported these experimental findings, providing insights into the tautomerization heat values and the solvent effect on these equilibria .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Methyl-3-oxohexanenitrile are not directly reported in the provided papers, the studies on related compounds offer insights into the properties that can be expected. For instance, the crystallographic data suggest that similar compounds can form stable crystal structures with specific conformational characteristics . The reactivity of these compounds in various chemical reactions, such as cyclodimerization and oxidative cyclization, also provides information on their chemical behavior and potential reactivity patterns . The analysis of tautomeric equilibria further contributes to understanding the dynamic nature of these molecules in different environments .

科学研究应用

吡啶合成:4-甲基-3-氧代己腈用于与芳基硼酸的钯催化级联反应中,促进 2-甲基吡啶的合成。这个过程对于在温和条件下实际且原子经济地合成有价值的吡啶具有重要意义 (Yao 等,2020).

阳离子的生成和反应性:该化合物参与极性介质中的光异解,导致生成三线态苯基阳离子。这些阳离子可以经历各种反应,包括与底物的加成和亲电取代,证明了该化合物在了解反应机理和阳离子反应性中的作用 (Guizzardi 等,2001).

双环吡唑并吡啶的合成:在专注于绿色化学的研究中,4-甲基-3-氧代己腈已用于一锅四组分反应中,以合成 4-芳酰基-3-甲基-1,6-二芳基-1H-吡唑并[3,4-b]吡啶-5-腈。该过程强调了温和的反应条件和潜在的生物和药理应用 (Arlan、Javahershenas 和 Khalafy,2020).

还原为 (S) 醇:贝克酵母还原 γ 和 δ 酮腈,包括 4-甲基-3-氧代己腈,导致形成 (S) 醇。这些醇可用作制备手性内酯的中间体,突出了该化合物在不对称合成中的作用 (Gopalan、Lucero、Jacobs 和 Berryman,1991).

双迈克尔加成催化:该化合物已用于通过双迈克尔加成立体选择性合成环己酮,由奎宁催化。该方法展示了其在有机合成中的潜力,提供了中等到良好的产率和优异的非对映选择性 (Fusco 和 Lattanzi,2011).

互变异构的研究:对 4-甲基-3-氧代己腈中互变异构的研究揭示了其在不同状态(如气相和溶液)下的化学行为。这项研究对于理解有机化合物的基本性质至关重要 (Giussi、Ponzinibbio、Cortizo 和 Allegretti,2010).

传感器技术:该化合物用于合成新型金属酞菁,该金属酞菁在传感器技术中用于检测挥发性有机化合物。这强调了其在开发用于环境监测的材料中的作用 (Ceyhan、Altındal、Erbil 和 Bekaroğlu,2006).

光化学研究:其衍生物在光化学中得到探索,有助于理解光环化过程。这在光动力疗法和光化学合成等领域至关重要 (Anklam、Lau 和 Margaretha,1985).

催化和合成:4-甲基-3-氧代己腈在各种催化和合成过程中发挥作用,导致产生多种有机化合物。这种多功能性使其成为有机化学和催化研究中的宝贵工具 (Kato、Kimura 和 Tanji,1978).

属性

IUPAC Name |

4-methyl-3-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6(2)7(9)4-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHHAWAPXYFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-oxohexanenitrile | |

CAS RN |

42124-66-3 | |

| Record name | 4-methyl-3-oxohexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)